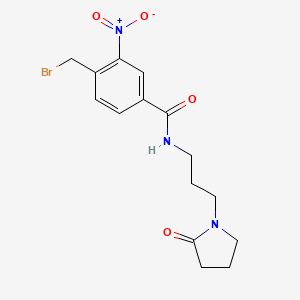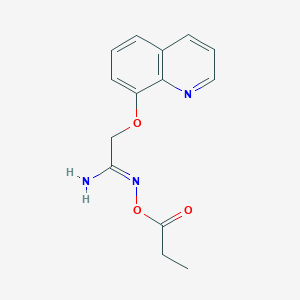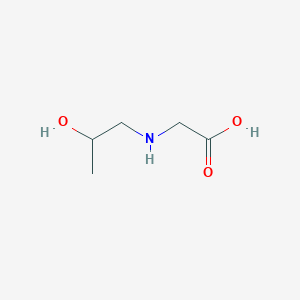
3,4-Bis(2-(2-(2-(decyloxy)ethoxy)ethoxy)ethoxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Bis(2-(2-(2-(decyloxy)ethoxy)ethoxy)ethoxy)benzaldehyde is a chemical compound with the molecular formula C17H26O7. It belongs to the class of benzaldehydes and features multiple ethoxy (–OCH2CH2–) groups attached to the benzene ring. The compound’s systematic IUPAC name is 3,4-Bis[2-(2-(2-(decyloxy)ethoxy)ethoxy)ethoxy]benzaldehyde .
Vorbereitungsmethoden
The synthetic preparation of 3,4-Bis(2-(2-(2-(decyloxy)ethoxy)ethoxy)ethoxy)benzaldehyde involves several steps. Unfortunately, specific literature on this compound is scarce, but I can provide a general outline:
Industrial Production Methods: While industrial-scale production methods are not widely documented, researchers typically synthesize this compound through multi-step reactions involving aldehyde condensation and etherification. These methods may include protection and deprotection steps to control the regioselectivity of the ethoxy groups.
Analyse Chemischer Reaktionen
Reactivity: 3,4-Bis(2-(2-(2-(decyloxy)ethoxy)ethoxy)ethoxy)benzaldehyde likely undergoes various reactions typical of benzaldehydes, such as nucleophilic addition, oxidation, and reduction.
Common Reagents and Conditions: Reactions involving this compound may use reagents like strong bases (e.g., sodium hydroxide), reducing agents (e.g., sodium borohydride), and oxidizing agents (e.g., chromic acid).
Major Products: The specific products formed depend on the reaction conditions. For example, reduction could yield the corresponding alcohol, while oxidation might lead to carboxylic acids.
Wissenschaftliche Forschungsanwendungen
3,4-Bis(2-(2-(2-(decyloxy)ethoxy)ethoxy)ethoxy)benzaldehyde’s applications span various scientific fields:
Chemistry: It serves as a building block for designing functionalized molecules due to its multiple ethoxy groups.
Biology and Medicine: Researchers may explore its potential as a drug scaffold or probe for biological studies.
Industry: Its unique structure could find applications in materials science, such as liquid crystals or polymers.
Wirkmechanismus
The exact mechanism by which this compound exerts its effects remains an open question. Further research is needed to elucidate its interactions with molecular targets and pathways.
Vergleich Mit ähnlichen Verbindungen
While direct analogs of 3,4-Bis(2-(2-(2-(decyloxy)ethoxy)ethoxy)ethoxy)benzaldehyde are scarce, its uniqueness lies in the arrangement of multiple ethoxy groups. Similar compounds may include other benzaldehydes with varying substituents.
Remember that detailed experimental data and specific applications would require further investigation
Eigenschaften
CAS-Nummer |
656821-30-6 |
|---|---|
Molekularformel |
C39H70O9 |
Molekulargewicht |
683.0 g/mol |
IUPAC-Name |
3,4-bis[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]benzaldehyde |
InChI |
InChI=1S/C39H70O9/c1-3-5-7-9-11-13-15-17-21-41-23-25-43-27-29-45-31-33-47-38-20-19-37(36-40)35-39(38)48-34-32-46-30-28-44-26-24-42-22-18-16-14-12-10-8-6-4-2/h19-20,35-36H,3-18,21-34H2,1-2H3 |
InChI-Schlüssel |
SBJFTKBVJUOWFV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCOCCOCCOCCOC1=C(C=C(C=C1)C=O)OCCOCCOCCOCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Furan-2-ylmethylene)-6-methylfuro[3,4-c]pyridine-3,4(1H,5H)-dione](/img/structure/B12899797.png)







![4,4,8-Trimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12899841.png)
![4-Quinolinamine, 2-(3-methylphenyl)-N-[2-(1-methyl-2-pyrrolidinyl)ethyl]-](/img/structure/B12899850.png)
![3-[([1,1'-Biphenyl]-4-yl)(phenyl)phosphoryl]benzoic acid](/img/structure/B12899852.png)
![L-Aspartic acid, N-[2-[6-(methylamino)-9H-purin-9-yl]acetyl]-](/img/structure/B12899855.png)
![N-(5-Methylfuran-2-YL)-N-[(4-nitrophenyl)methyl]heptanamide](/img/structure/B12899870.png)
